

## Combining 360A iodide with optogenetics for alloptical electrophysiology

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Compound of Interest		
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## Application Notes and Protocols for All-Optical Electrophysiology

Disclaimer: As of late 2025, the direct combination of **360A iodide** with optogenetics for alloptical electrophysiology is not a documented or established research application in the scientific literature. **360A iodide** is identified as a G-quadruplex stabilizer and telomerase inhibitor, with emerging research in neuroscience focusing on its role in gene regulation and DNA stability.[1][2][3][4][5] The following application notes and protocols will therefore focus on established methods for all-optical electrophysiology using well-characterized optogenetic tools. A separate section will briefly discuss the known biological functions of G-quadruplex stabilizers in a neuroscience context.

### I. Introduction to All-Optical Electrophysiology

All-optical electrophysiology is a cutting-edge technique that enables researchers to both control (write) and record (read) the electrical activity of genetically specified neurons using light.[6] This method overcomes significant limitations of traditional electrophysiology by offering high spatial and temporal resolution, cell-type specificity, and the ability to probe neural circuits in a minimally invasive manner.[6][7] The core of this technology lies in the combined use of two classes of light-sensitive proteins:

 Optogenetic Actuators: These are light-gated ion channels or pumps that, when expressed in neurons, allow for the precise depolarization (excitation) or hyperpolarization (inhibition) of



cellular membranes with specific wavelengths of light.

Genetically Encoded Voltage Indicators (GEVIs): These are fluorescent proteins that are
engineered to change their fluorescence intensity in response to changes in membrane
potential, allowing for the optical recording of voltage dynamics, including action potentials
and subthreshold events.

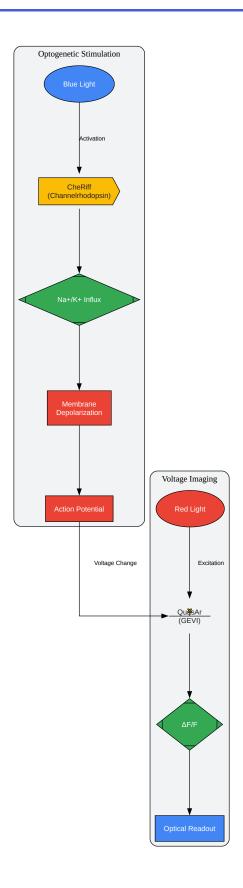
A critical consideration for successful all-optical electrophysiology is the spectral separation of the actuator and the indicator to prevent crosstalk, where the light used to activate the actuator inadvertently excites the voltage indicator, or vice-versa.[6]

### **II. Key Components and Signaling Pathways**

A widely used and spectrally compatible pair for all-optical electrophysiology consists of a blue-light-activated channelrhodopsin for neural stimulation and a red-light-excitable GEVI for voltage imaging.

# Signaling Pathway for Optogenetic Stimulation and Voltage Imaging





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Caption: Optogenetic stimulation and voltage imaging workflow.



## **III. Quantitative Data of Common Optogenetic Tools**

The selection of appropriate actuators and indicators is crucial for experimental success. The table below summarizes the key properties of some commonly used tools.

Optogeneti c Tool	Туре	Excitation (nm)	Emission (nm)	ΔF/F per 100mV	Response Time
CheRiff	Actuator (Cation Channel)	~460	N/A	N/A	~1-2 ms
QuasAr2	Indicator (GEVI)	~635	~715	~50%	<1 ms
ASAP2f	Indicator (GEVI)	~488/920	~515	~35%	~2 ms
Voltron	Indicator (GEVI)	~520	~580	~95%	<1 ms

### IV. Experimental Protocols

# Protocol 1: Gene Delivery and Expression in Cultured Neurons

This protocol describes the delivery of genetic constructs for an optogenetic actuator (e.g., CheRiff) and a GEVI (e.g., QuasAr) into primary neuronal cultures.

#### Materials:

- Primary neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
- Plasmid DNA or AAV particles encoding CheRiff and QuasAr
- Transfection reagent (for plasmids) or viral transduction reagents
- Phosphate-buffered saline (PBS)



· Microscope with fluorescence imaging capabilities

#### Procedure:

- Culture Preparation: Plate primary neurons on coated coverslips in a 24-well plate and maintain in a humidified incubator at 37°C and 5% CO2.
- Gene Delivery (Day in Vitro 7-10):
  - Plasmid Transfection: Follow the manufacturer's protocol for the chosen transfection reagent. Briefly, mix plasmid DNA with the reagent in serum-free medium and add to the neuronal cultures.
  - AAV Transduction: Dilute AAV particles to the desired multiplicity of infection (MOI) in neuronal culture medium and replace the existing medium in the wells.
- Expression: Allow 7-14 days for robust expression of the constructs.
- Verification: Confirm expression and proper membrane localization of the fluorescently tagged proteins using a fluorescence microscope.

## **Protocol 2: All-Optical Electrophysiology in Cultured Neurons**

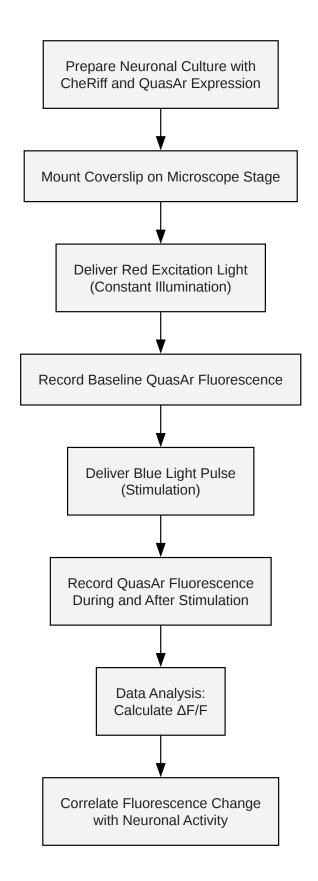
This protocol outlines the simultaneous optical stimulation and recording of neuronal activity.

#### Materials:

- Microscope equipped for simultaneous dual-wavelength illumination and high-speed fluorescence imaging (e.g., sCMOS camera).
- Light sources (LEDs or lasers) for blue (~470 nm) and red (~640 nm) light.
- Dichroic mirrors and filters appropriate for the chosen actuator and indicator.
- Data acquisition and analysis software.
- External solution (e.g., Tyrode's solution).



### Experimental Workflow:



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Caption: Experimental workflow for all-optical electrophysiology.

#### Procedure:

- Setup: Mount the coverslip with expressing neurons onto the microscope stage and perfuse with external solution.
- · Imaging:
  - Illuminate the sample with constant red light to excite the GEVI (QuasAr).
  - Acquire a baseline fluorescence recording using the high-speed camera.
- Stimulation:
  - Deliver a brief pulse of blue light to activate the actuator (CheRiff) and elicit an action potential.
- Recording:
  - Continuously record the fluorescence of the GEVI before, during, and after the blue light stimulation.
- Data Analysis:
  - Calculate the change in fluorescence (ΔF/F) from the baseline.
  - Correlate the transient increase in fluorescence with the optically evoked action potential.

# V. The Role of G-Quadruplex Stabilizers in Neuroscience

While not directly related to all-optical electrophysiology based on current literature, G-quadruplex (G4) stabilizers, such as **360A iodide**, are a subject of growing interest in neuroscience for their potential to modulate gene expression and other cellular processes.

G-quadruplexes are secondary structures that can form in guanine-rich sequences of DNA and RNA.[1] These structures are implicated in the regulation of transcription, replication, and







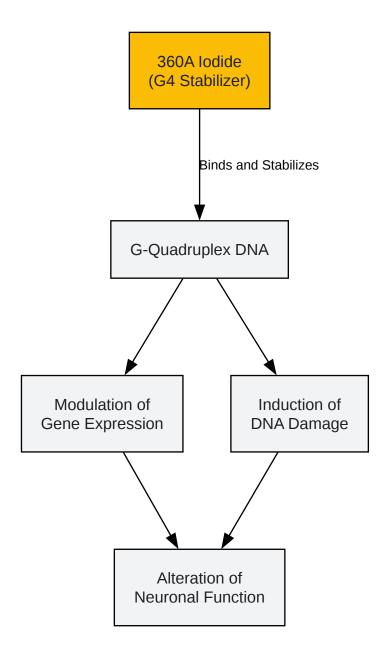
telomere maintenance.[1]

Potential Neurological Implications:

- Gene Regulation: G4 structures in promoter regions can act as transcriptional repressors.
   Stabilizing these structures with ligands like 360A iodide could downregulate the expression of specific genes.[1]
- DNA Damage and Repair: The formation and stabilization of G4s have been linked to genomic instability and DNA damage responses in brain cells.[2][3]
- Memory and Learning: Recent studies suggest that G4-DNA formation is involved in the transcriptional control of genes critical for learning and memory.[4]

The study of G4 stabilizers in the nervous system is an active area of research. Future work may uncover roles for these molecules in modulating neuronal function that could potentially be explored with advanced techniques like all-optical electrophysiology. However, at present, their application in this specific context remains speculative.





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Caption: Logical relationship of G-quadruplex stabilization in neurons.

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